molecular formula C9H17O5P B1621657 4-(Diethoxy-phosphoryl)-but-2-enoic acid methyl ester CAS No. 67629-62-3

4-(Diethoxy-phosphoryl)-but-2-enoic acid methyl ester

Cat. No.: B1621657
CAS No.: 67629-62-3
M. Wt: 236.2 g/mol
InChI Key: ISLZPJMIALHMEC-UHFFFAOYSA-N
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Description

4-(Diethoxy-phosphoryl)-but-2-enoic acid methyl ester is an organophosphorus compound characterized by the presence of a diethoxy-phosphoryl group attached to a but-2-enoic acid methyl ester backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethoxy-phosphoryl)-but-2-enoic acid methyl ester typically involves the reaction of diethyl phosphite with an appropriate but-2-enoic acid derivative under controlled conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the diethyl phosphite, followed by nucleophilic addition to the but-2-enoic acid derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Diethoxy-phosphoryl)-but-2-enoic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Diethoxy-phosphoryl)-but-2-enoic acid methyl ester has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Diethoxy-phosphoryl)-but-2-enoic acid methyl ester is unique due to its specific combination of a diethoxy-phosphoryl group with a but-2-enoic acid methyl ester backbone.

Properties

IUPAC Name

methyl 4-diethoxyphosphorylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17O5P/c1-4-13-15(11,14-5-2)8-6-7-9(10)12-3/h6-7H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLZPJMIALHMEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC=CC(=O)OC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394065
Record name 4-(diethoxy-phosphoryl)-but-2-enoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67629-62-3
Record name 4-(diethoxy-phosphoryl)-but-2-enoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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